Bismuth, dichlorotris(2-methyl-4-nitrophenyl)-
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Overview
Description
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- is an organobismuth compound with the molecular formula C21H18BiCl2N3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- typically involves the reaction of bismuth chloride with 2-methyl-4-nitrophenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The compound can undergo substitution reactions where the 2-methyl-4-nitrophenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth(V) compounds, while reduction reactions may produce bismuth(III) compounds. Substitution reactions result in the formation of new organobismuth compounds with different ligands .
Scientific Research Applications
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. These interactions result in various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- can be compared with other similar organobismuth compounds, such as:
Bismuth, dichlorotris(2-methylphenyl)-: This compound has similar structural properties but lacks the nitro group, which affects its reactivity and applications.
Bismuth, dichlorotris(4-nitrophenyl)-: This compound has a similar nitro group but differs in the position of the methyl group, leading to different chemical and biological properties.
Bismuth, dichlorotris(2,4-dimethylphenyl)-: This compound has additional methyl groups, which influence its steric and electronic properties.
The uniqueness of Bismuth, dichlorotris(2-methyl-4-nitrophenyl)- lies in its specific combination of ligands, which confer distinct chemical and biological properties compared to other organobismuth compounds .
Properties
CAS No. |
823213-28-1 |
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Molecular Formula |
C21H18BiCl2N3O6 |
Molecular Weight |
688.3 g/mol |
IUPAC Name |
dichloro-tris(2-methyl-4-nitrophenyl)bismuth |
InChI |
InChI=1S/3C7H6NO2.Bi.2ClH/c3*1-6-3-2-4-7(5-6)8(9)10;;;/h3*2,4-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
SPDWCHKEMGYUBG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[Bi](C2=C(C=C(C=C2)[N+](=O)[O-])C)(C3=C(C=C(C=C3)[N+](=O)[O-])C)(Cl)Cl |
Origin of Product |
United States |
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